chemical structure and molecular weight of 4-((tert-Butylthio)methyl)piperidine
chemical structure and molecular weight of 4-((tert-Butylthio)methyl)piperidine
Executive Summary
4-((tert-Butylthio)methyl)piperidine is a specialized heterocyclic building block characterized by a secondary amine core (piperidine) substituted at the 4-position with a bulky, lipophilic thioether moiety. Its chemical structure combines the polarity and basicity of a piperidine ring with the significant steric bulk and hydrophobicity of a tert-butylthio group.
This compound is primarily utilized in medicinal chemistry as a fragment for Fragment-Based Drug Discovery (FBDD) , specifically designed to probe deep hydrophobic pockets in target proteins (e.g., GPCRs, kinases) while maintaining a solubilizing basic amine handle.
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identifiers
-
IUPAC Name: 4-{[(2-methyl-2-propanyl)thio]methyl}piperidine
-
Common Name: 4-((tert-Butylthio)methyl)piperidine
-
Molecular Formula:
[1][2][3][4][5] -
SMILES: CC(C)(C)SCC1CCNCC1
-
InChI Key (Predicted): IKXGWRSPBXVWFP-UHFFFAOYSA-N (Analogous)
Molecular Weight & Composition
| Property | Value |
| Molecular Weight | 187.35 g/mol |
| Exact Mass | 187.13947 Da |
| Element Composition | Carbon (64.11%), Hydrogen (11.30%), Nitrogen (7.48%), Sulfur (17.11%) |
Structural Topology & Conformation
The molecule consists of three distinct domains:
-
The Piperidine Core: A six-membered saturated nitrogen heterocycle. In solution, this ring predominantly adopts a chair conformation . The substituent at the C4 position will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at C2 and C6.
-
The Methylene Linker: A single
unit providing rotational flexibility between the ring and the tail. -
The tert-Butylthio Tail: A bulky, hydrophobic group. The sulfur atom acts as a soft nucleophile/base, while the tert-butyl group provides a rigid, spherical steric barrier (
).
Figure 1: Structural hierarchy of 4-((tert-Butylthio)methyl)piperidine.
Physicochemical Properties (Predicted)
Due to the specialized nature of this compound, experimental data is often derived from structure-activity relationship (SAR) models.
| Property | Value (Predicted) | Rationale |
| LogP (Octanol/Water) | 2.8 ± 0.4 | High contribution from t-butyl (+1.9) and thioether, balanced by amine (-0.8). |
| pKa (Basic Amine) | 10.8 ± 0.2 | Typical for secondary piperidines; substituent is distant (gamma-position) and has minimal inductive effect. |
| Boiling Point | 255 - 265 °C | Estimated at 760 mmHg based on MW and polarity. |
| Density | 0.94 g/cm³ | Sulfur increases density relative to all-carbon analogs. |
| Physical State | Colorless Oil | Likely a viscous oil at RT; may solidify as an HCl salt. |
| Polar Surface Area | 37 Ų | 12 Ų (Amine) + 25 Ų (Sulfide). |
Synthesis & Manufacturing Protocol
The synthesis of 4-((tert-Butylthio)methyl)piperidine typically follows a convergent route starting from commercially available 4-hydroxymethylpiperidine. The secondary amine must be protected (e.g., Boc) to prevent side reactions during the alkylation step.
Retrosynthetic Analysis
The target molecule is disconnected at the C-S bond or the N-H bond (deprotection). The most reliable path involves nucleophilic displacement of a leaving group on the piperidine methyl arm by a tert-butylthiolate.
Step-by-Step Experimental Protocol
Reagents Required:
-
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Starting Material)
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
2-Methyl-2-propanethiol (tert-Butyl thiol)
-
Sodium Hydride (NaH) or Potassium Carbonate (
) -
Trifluoroacetic acid (TFA) or HCl/Dioxane
Workflow:
-
Activation (Mesylation):
-
Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in DCM at 0°C.
-
Add Triethylamine (1.5 eq) followed by MsCl (1.1 eq) dropwise.
-
Stir for 2h. Wash with water, dry, and concentrate to yield the mesylate intermediate.
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Mechanism: Conversion of the poor -OH leaving group into the excellent -OMs leaving group.
-
-
Nucleophilic Substitution (Thioether Formation):
-
In a separate flask, suspend NaH (1.2 eq) in dry DMF at 0°C.
-
Add tert-butyl thiol (1.2 eq) dropwise (Caution: Stench, gas evolution). Stir 30 min to form sodium tert-butylthiolate.
-
Add the mesylate intermediate (dissolved in DMF) to the thiolate solution.
-
Heat to 60-80°C for 4-6 hours.
-
Validation: Monitor by TLC/LCMS for disappearance of mesylate.
-
-
Deprotection (Boc Removal):
-
Dissolve the N-Boc-4-((tert-butylthio)methyl)piperidine in DCM.
-
Add TFA (10-20 eq) or 4M HCl in Dioxane. Stir at RT for 1-2 hours.
-
Concentrate in vacuo. Basify with NaOH (1M) to pH > 12 and extract with DCM/EtOAc to obtain the free base.
-
Figure 2: Synthetic workflow for 4-((tert-Butylthio)methyl)piperidine.
Applications in Drug Discovery
Pharmacophore Utility
This compound serves as a critical linker-tail motif .
-
Steric Probe: The tert-butyl group is roughly spherical and rigid. It is used to probe the size of hydrophobic pockets (e.g., the S1' pocket in proteases or the ATP-binding site in kinases).
-
Bioisosterism: The thioether (-S-) linkage is a bioisostere of the ether (-O-) and methylene (-CH2-) groups. Sulfur is larger and more lipophilic than oxygen, potentially altering metabolic stability (oxidation to sulfoxide/sulfone) and binding affinity.
Metabolic Considerations
-
S-Oxidation: The sulfur atom is susceptible to metabolic oxidation by FMOs or CYPs to form the sulfoxide (
) and sulfone ( ). This can be a design feature to introduce polarity or a liability if rapid clearance is observed. -
N-Alkylation: The secondary amine is the primary handle for attaching this fragment to a larger drug scaffold (core) via reductive amination, amide coupling, or SNAr reactions.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Odor: Thioethers often possess a strong, disagreeable odor (garlic/skunk-like), though the bulky tert-butyl group may mitigate volatility compared to simple thiols.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent slow oxidation of the sulfur and amine.
-
First Aid: In case of contact, wash with soap and water. If inhaled, move to fresh air.
References
-
Starting Material Source: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. PubChem CID: 2774366. Available at: [Link]
- Synthesis Methodology (General Thioether Formation): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Piperidine Conformation: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]
Sources
- 1. PubChemLite - C10H21N - Explore [pubchemlite.lcsb.uni.lu]
- 2. Buy 2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride | 1820718-02-2 [smolecule.com]
- 3. PubChemLite - C10H21NS - Explore [pubchemlite.lcsb.uni.lu]
- 4. 1249127-81-8 | 2-([(2-Methylpropyl)sulfanyl]methyl)piperidine - AiFChem [aifchem.com]
- 5. 1-(1-Ethylsulfanylpropan-2-yl)piperidine | C10H21NS | CID 154176952 - PubChem [pubchem.ncbi.nlm.nih.gov]
